5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Overview
Description
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that contains an oxazole ring substituted with chloromethyl, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2-methyl-2-propanol in the presence of a base to form the intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other heterocyclic derivatives .
Scientific Research Applications
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(propan-2-yl)-1,3-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Methyl-4-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a methyl group instead of chloromethyl, affecting its chemical properties.
5-(Bromomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole: Contains a bromomethyl group, which can undergo similar but distinct reactions compared to the chloromethyl derivative.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for the development of new bioactive compounds .
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-2-propan-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLIOMMDBGHAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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